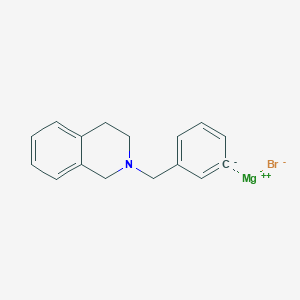

![molecular formula C12H17BrMgN2 B6333994 4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1142224-82-5](/img/structure/B6333994.png)

4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

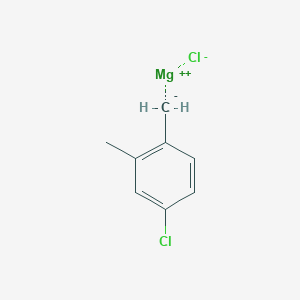

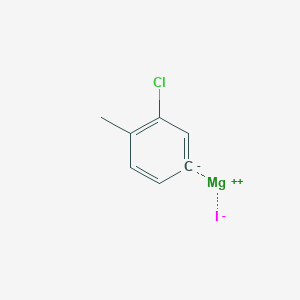

“4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical compound with the molecular formula C12H17BrMgN2 . It has a molecular weight of 293.49 . The compound is typically in a liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q;;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phenylpiperazine derivatives, including compounds related to "4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide," have been extensively studied for their potential in treating central nervous system (CNS) disorders. The versatility of the N-phenylpiperazine scaffold is highlighted by its incorporation into compounds that have reached late-stage clinical trials. This scaffold has demonstrated "druglikeness" for CNS structures, suggesting its potential utility in diverse therapeutic areas beyond CNS disorders. The appropriate modulation of its basicity and substitution pattern could lead to pharmacokinetic and pharmacodynamic improvements, broadening the application of this chemical class in medicinal chemistry (Maia, Tesch, & Fraga, 2012).

Material Science and Synthesis

In the context of material science and synthetic chemistry, "4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide" may be used as an intermediate or a reagent for the synthesis of complex organic molecules. For example, methodologies developed for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, illustrate the strategic use of halogenated compounds and organometallic reagents in creating high-value chemical entities. Such synthetic routes often aim to improve yield, reduce the environmental footprint, and enhance the scalability of pharmaceutical manufacturing processes (Qiu et al., 2009).

Environmental and Analytical Chemistry

The compound’s application is not limited to synthetic organic chemistry; it also extends to environmental and analytical chemistry, where similar compounds are studied for their environmental impact, degradation, and analytical detection methods. For instance, the understanding and quantification of volatile organic compounds in the atmosphere, as well as the study of their degradation pathways, are critical for assessing environmental pollution and developing remediation strategies. Research in this area may involve the development of new analytical methods for detecting and quantifying trace organic pollutants in environmental samples (Brierley, Adlam, & Hall, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMRLTDIWZLTPV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMgN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

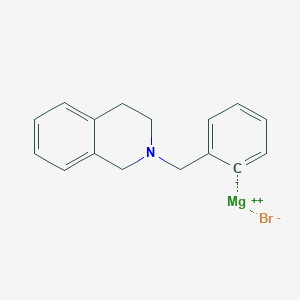

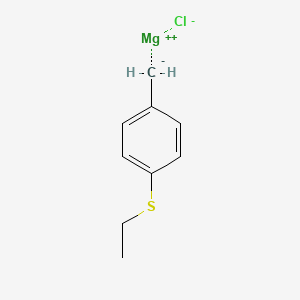

![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

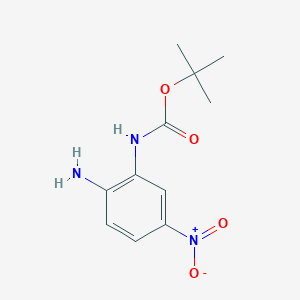

![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

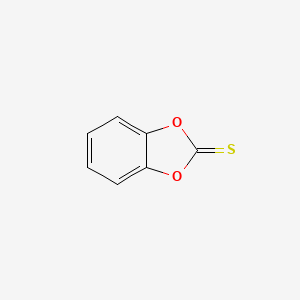

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)